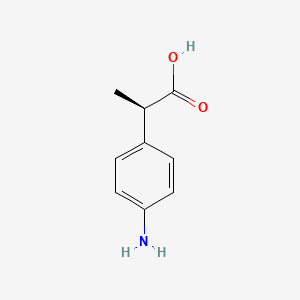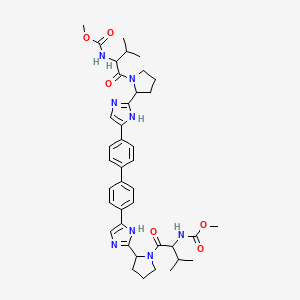![molecular formula C36H30O16 B12097896 2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabdosiin is a naturally occurring phenolic compound found in various plants, including Ocimum sanctum (holy basil) and Symphytum officinale (comfrey) . It is known for its diverse biological activities, including antiproliferative, antioxidant, and anti-inflammatory properties . Rabdosiin is a dimer of rosmarinic acid and belongs to the class of caffeic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabdosiin can be synthesized through the dimerization of rosmarinic acid. The process involves the use of specific catalysts and reaction conditions to facilitate the formation of the dimer structure . One efficient method involves the treatment of plant callus cultures with cuprum glycerate, which induces the biosynthesis of rabdosiin .
Industrial Production Methods
Industrial production of rabdosiin primarily relies on plant cell culture techniques. Callus cultures of plants like Eritrichium sericeum are used to produce large amounts of rabdosiin . Elicitation of these cultures with methyl jasmonate or other elicitors can significantly enhance the production yield .
Chemical Reactions Analysis
Types of Reactions
Rabdosiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to act as an effective scavenger of reactive oxygen species, indicating its antioxidant properties .
Common Reagents and Conditions
Common reagents used in the reactions involving rabdosiin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the phenolic structure .
Major Products Formed
The major products formed from the reactions of rabdosiin include various oxidized and reduced derivatives. These products retain the core phenolic structure and exhibit similar biological activities .
Scientific Research Applications
Rabdosiin has a wide range of scientific research applications:
Mechanism of Action
Rabdosiin exerts its effects through multiple mechanisms:
Antioxidant Activity: Rabdosiin acts as a scavenger of reactive oxygen species, reducing oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory mediators like hyaluronidase and β-hexosaminidase.
Antiproliferative Activity: Rabdosiin inhibits DNA topoisomerase, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Rabdosiin is compared with other caffeic acid derivatives such as rosmarinic acid and chlorogenic acid:
Rosmarinic Acid: Both compounds exhibit antioxidant and anti-inflammatory properties, but rabdosiin has a higher potency due to its dimeric structure.
Chlorogenic Acid: While chlorogenic acid is also an antioxidant, rabdosiin shows superior activity in inhibiting enzymes like hyaluronidase.
Similar compounds include:
- Rosmarinic Acid
- Chlorogenic Acid
- Caffeic Acid
Rabdosiin stands out due to its unique dimeric structure, which enhances its biological activities compared to its monomeric counterparts .
Properties
Molecular Formula |
C36H30O16 |
|---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48) |
InChI Key |
VKWZFIDWHLCPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)
![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)


![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)
